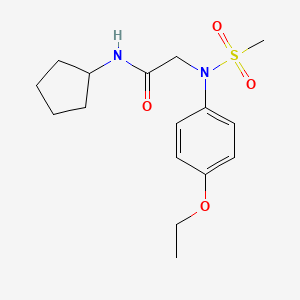

N~1~-cyclopentyl-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The investigation and synthesis of complex organic molecules, such as those containing sulfonyl groups and cyclopentyl rings, are crucial in various fields of chemistry and pharmacology. These compounds often exhibit significant biological activity and are the focus of synthetic and medicinal chemistry research.

Synthesis Analysis

The synthesis of complex molecules often involves multi-step reactions, including cyclopropanations, sulfonylation, and the use of specific reagents for achieving the desired molecular framework. For example, Davies et al. (1996) discuss asymmetric cyclopropanations by Rhodium(II) N-(Arylsulfonyl)prolinate catalyzed decomposition of vinyldiazomethanes, which could be relevant for constructing cyclic components of the target molecule (Davies et al., 1996).

Molecular Structure Analysis

The molecular structure of complex organic compounds is often elucidated using spectroscopic methods, including IR, NMR, and X-ray crystallography. Apostol et al. (2019) provide insights into the synthesis, characterization, and cytotoxicity evaluation of new heterocyclic compounds, emphasizing the importance of structural analysis in understanding compound properties (Apostol et al., 2019).

Chemical Reactions and Properties

Chemical reactions involving sulfonyl groups and their derivatives are diverse and can lead to various chemical transformations, including cyclizations and the formation of glycosyl triflates, as discussed by Crich and Smith (2000) (Crich & Smith, 2000).

Applications De Recherche Scientifique

Synthetic Applications

Weinreb Amide Derivatives for Tetrahydroisoquinoline Synthesis : The synthesis of 4-aryl-1,2,3,4-tetrahydroisoquinolines has been facilitated through new synthetic equivalents based on Weinreb amide (WA) functionality. N-methoxy-N-methyl-N'-phenylsulfonyl glycinamide and its derivatives have been developed, showcasing their utility in synthesizing complex frameworks through straightforward reactions, such as N-benzylation and addition of arylmagnesium halide, demonstrating a novel approach in organic synthesis (Harikrishna Kommidi, Sivaraman Balasubramaniam, I. Aidhen, 2010).

Chemical Reaction Mechanisms

Kinetics and Mechanism in Sulfamides : The study on N-Methyl Substituents in 2-Methoxycarbonylphenylsulfamides has shed light on the kinetics and mechanisms underlying the formation of (1H)-2,1,3-Benzothiadiazin-4(3H)-One-2,2-Dioxides. This research provides insights into base catalysis effects in cyclization reactions, contributing to a deeper understanding of chemical reaction pathways (M. Sedlák, J. Kaválek, V. Macháček, V. Štěrba, 1997).

Bone Health Applications

Inhibition of Osteoclastogenesis : A novel compound, N-phenyl-methylsulfonylamido-acetamide (PMSA), has shown promise in inhibiting osteoclast differentiation, which is crucial for preventing osteoporosis. This study highlights the potential therapeutic applications of PMSA derivatives in treating bone-related disorders by modulating signaling pathways involved in osteoclastogenesis (Eunjin Cho, Zhihao Chen, Mina Ding, Jihyoun Seong, Sunwoo Lee, Sang‐Hyun Min, D. Choi, Tae-Hoon Lee, 2020).

Propriétés

IUPAC Name |

N-cyclopentyl-2-(4-ethoxy-N-methylsulfonylanilino)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O4S/c1-3-22-15-10-8-14(9-11-15)18(23(2,20)21)12-16(19)17-13-6-4-5-7-13/h8-11,13H,3-7,12H2,1-2H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRCAPRBZLZDGKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N(CC(=O)NC2CCCC2)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2-fluorobenzyl)sulfonyl]-N-(2-hydroxycyclohexyl)-N-methyl-4-piperidinecarboxamide](/img/structure/B5513505.png)

![2-methyl-8-{5-[(phenylthio)methyl]-2-furoyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5513515.png)

![N-(3-methoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea](/img/structure/B5513517.png)

![4,6-dimethyl-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}nicotinamide](/img/structure/B5513528.png)

![methyl 3-(2-ethoxy-2-oxoethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5513536.png)

![2,2'-[1,3-phenylenebis(carbonylimino)]bis(4-nitrobenzoic acid)](/img/structure/B5513539.png)

![{1-[(3-hydroxy-3-pyrrolidinyl)methyl]-4-piperidinyl}(phenyl)methanone dihydrochloride](/img/structure/B5513544.png)

![2-({[(4-chlorophenyl)amino]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5513545.png)

![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl}acetamide](/img/structure/B5513565.png)

![4-(1-ethyl-1H-imidazol-2-yl)-1-{[3-(3-methylphenyl)-1H-pyrazol-4-yl]carbonyl}piperidine](/img/structure/B5513573.png)

![5-[(4-chloro-2-methylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5513587.png)

![3-allyl-1-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}piperidine-3-carboxylic acid](/img/structure/B5513600.png)